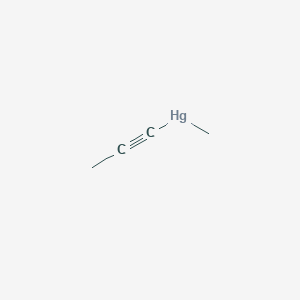
Methyl(prop-1-yn-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(prop-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a prop-1-yn-1-yl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(prop-1-yn-1-yl)mercury typically involves the reaction of methylmercury chloride with propargyl bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phase-transfer catalysis can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl(prop-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler mercury compounds.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Formation of mercury oxides.
Reduction: Formation of elemental mercury or simpler organomercury compounds.
Substitution: Formation of various substituted organomercury compounds.
Scientific Research Applications
Methyl(prop-1-yn-1-yl)mercury has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug development and as a tool in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(prop-1-yn-1-yl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form strong bonds with sulfur-containing groups makes it a potent inhibitor of various biological pathways.
Comparison with Similar Compounds
Methylmercury: Similar in structure but lacks the prop-1-yn-1-yl group.
Ethylmercury: Contains an ethyl group instead of the prop-1-yn-1-yl group.
Phenylmercury: Contains a phenyl group instead of the prop-1-yn-1-yl group.
Uniqueness: Methyl(prop-1-yn-1-yl)mercury is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions and reactions that are not observed with other organomercury compounds.
Properties
CAS No. |
72250-66-9 |
|---|---|
Molecular Formula |
C4H6Hg |
Molecular Weight |
254.68 g/mol |
IUPAC Name |
methyl(prop-1-ynyl)mercury |
InChI |
InChI=1S/C3H3.CH3.Hg/c1-3-2;;/h1H3;1H3; |
InChI Key |
HUJOLNGFVUKHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[Hg]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















